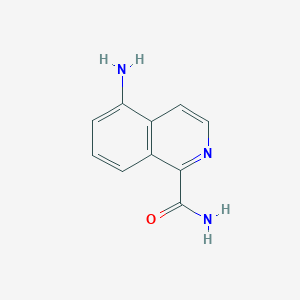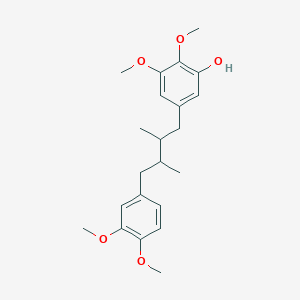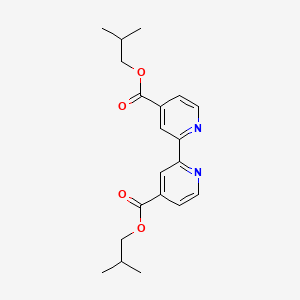
Methyl(tripropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltripropylsilane is an organosilicon compound with the chemical formula C10H24Si. It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or alkyl groups. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltripropylsilane can be synthesized through several methods. One common approach involves the reaction of methyltrichlorosilane with propylmagnesium bromide in the presence of a catalyst. The reaction proceeds as follows:
CH3SiCl3+3C3H7MgBr→CH3Si(C3H7)3+3MgBrCl
This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, methyltripropylsilane is often produced using large-scale batch reactors. The process involves the same basic reaction but is optimized for efficiency and cost-effectiveness. Industrial production also includes purification steps such as distillation to remove any impurities and ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltripropylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the propyl groups are replaced with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols (e.g., methyltripropylsilanol) and siloxanes.
Reduction: Simpler silanes (e.g., methylsilane).
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Methyltripropylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which methyltripropylsilane exerts its effects depends on the specific application. In general, its reactivity is influenced by the silicon atom’s ability to form stable bonds with various functional groups. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial settings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltrimethoxysilane: Similar in structure but with methoxy groups instead of propyl groups.
Propyltrimethoxysilane: Similar but with a different alkyl group attached to the silicon atom.
Triethylsilane: Another organosilicon compound with ethyl groups instead of propyl groups.
Uniqueness
Methyltripropylsilane is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C10H24Si |
|---|---|
Poids moléculaire |
172.38 g/mol |
Nom IUPAC |
methyl(tripropyl)silane |
InChI |
InChI=1S/C10H24Si/c1-5-8-11(4,9-6-2)10-7-3/h5-10H2,1-4H3 |
Clé InChI |
KWJGAZUCDCAJLU-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](C)(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-](/img/structure/B12105294.png)


![2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid](/img/structure/B12105304.png)

![[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)

![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)
![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)
